6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds under basic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide, respectively.
Attachment of the Furan and Pyridine Moieties: The furan and pyridine groups are introduced through nucleophilic substitution reactions using corresponding halogenated derivatives and appropriate nucleophiles.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, nucleophiles, electrophiles, solvents like dichloromethane.
Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Oxidative Stress Modulation: Affecting oxidative stress levels within cells to induce apoptosis or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-cyano-1-methyl-1H-indol-2-yl-pyridin-3-ylmethyl-ethanesulfonamide: Known for its aldosterone synthase inhibition and potential antihypertensive effects.
2-(Pyridin-2-yl)pyrimidine Derivatives: Exhibiting anti-fibrotic and anti-inflammatory activities.
Uniqueness
6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions and its broad range of scientific research applications further highlight its significance.
Properties
Molecular Formula |
C22H17ClN2O4 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-13-9-19-16(10-17(13)23)18(26)11-20(29-19)22(27)25(21-5-3-4-8-24-21)12-15-7-6-14(2)28-15/h3-11H,12H2,1-2H3 |
InChI Key |
AGQXRJMVWPGEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
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